

## A Head-to-Head Comparison of Liraglutide and Other Leading Obesity Medications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Liraglutide against other prominent obesity medications: Semaglutide, Orlistat, Naltrexone-Bupropion, and Phentermine-Topiramate. The following sections detail the comparative efficacy and safety of these treatments, supported by data from key clinical trials. Experimental methodologies are described, and mechanisms of action are illustrated through signaling pathway diagrams to provide a comprehensive overview for research and development professionals.

## **Comparative Efficacy of Liraglutide and Competitor Medications**

The primary measure of efficacy in clinical trials for obesity medications is the percentage of body weight lost from baseline. The following table summarizes the mean weight loss observed in head-to-head and key clinical trials involving Liraglutide and its comparators.



| Medication Comparison                      | Mean Weight Loss                                           | Key Clinical Trial(s)               |
|--------------------------------------------|------------------------------------------------------------|-------------------------------------|
| Liraglutide vs. Semaglutide                | Liraglutide: -6.4%<br>Semaglutide: -15.8%                  | STEP 8[1][2]                        |
| Liraglutide vs. Orlistat                   | Liraglutide: -7.7 kg Orlistat:<br>-3.3 kg                  | XENSOR Study[3]                     |
| Liraglutide vs. Naltrexone-<br>Bupropion   | Liraglutide: -5.2% Naltrexone-<br>Bupropion: -4.4%         | Real-world study in genetic obesity |
| Liraglutide vs. Phentermine-<br>Topiramate | Liraglutide: -4.5 kg<br>Phentermine-Topiramate: -7.5<br>kg | Retrospective study in NAFLD[4]     |

## **Comparative Safety and Tolerability**

The safety and tolerability of obesity medications are critical for long-term patient adherence and overall clinical utility. This table outlines the most frequently reported adverse events in comparative studies.



| Medication             | Common Adverse Events                                                          | Notes                                                                                                    |
|------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Liraglutide            | Nausea, diarrhea,<br>constipation, vomiting,<br>injection site reactions       | Gastrointestinal side effects are the most common and are often transient.                               |
| Semaglutide            | Nausea, diarrhea, vomiting, constipation, abdominal pain                       | Similar to Liraglutide,<br>gastrointestinal events are<br>predominant.[1][2]                             |
| Orlistat               | Oily spotting, flatus with discharge, fecal urgency, fatty/oily stools         | Adverse events are primarily gastrointestinal and related to the mechanism of fat absorption inhibition. |
| Naltrexone-Bupropion   | Nausea, constipation,<br>headache, vomiting, dizziness,<br>insomnia, dry mouth | Carries a warning for increased blood pressure.[5]                                                       |
| Phentermine-Topiramate | Paresthesia, dizziness,<br>dysgeusia, insomnia,<br>constipation, dry mouth     | Can increase heart rate and carries a risk of mood and cognitive changes.[6]                             |

In the direct comparison of Liraglutide and Semaglutide in the STEP 8 trial, gastrointestinal adverse events were reported by 82.7% of participants receiving Liraglutide and 84.1% of those receiving Semaglutide.[1][2]

# Key Experimental Protocols Liraglutide vs. Semaglutide: The STEP 8 Trial

The STEP 8 trial was a 68-week, randomized, open-label, phase 3b trial designed to compare the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg versus once-daily subcutaneous Liraglutide 3.0 mg in adults with overweight or obesity.[1][2][7]

 Inclusion Criteria: Adults with a BMI ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related comorbidity, without diabetes.[8]



- Exclusion Criteria: History of type 1 or type 2 diabetes, or a self-reported change in body weight of more than 5 kg within 90 days before screening.[8]
- Intervention: Participants were randomized to receive either Semaglutide (with a 16-week dose escalation) or Liraglutide (with a 4-week dose escalation), both in conjunction with diet and physical activity counseling.[7]
- Primary Endpoint: The primary outcome was the percentage change in body weight from baseline to week 68.[1][8]
- Secondary Endpoints: Confirmatory secondary endpoints included the proportion of participants achieving weight loss of ≥10%, ≥15%, and ≥20%.[1][8]

### Liraglutide vs. Orlistat: The XENSOR Study

The XENSOR study was a retrospective, observational cohort study that evaluated the real-world effectiveness of Liraglutide versus Orlistat in patients with overweight or obesity who had not achieved sufficient weight loss with lifestyle modifications alone.[3]

- Inclusion Criteria: Adult patients with a BMI ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related comorbidity who had failed to lose at least 5% of their body weight after 6 months of lifestyle changes.[3]
- Intervention: Patients received either Orlistat 120 mg three times daily or Liraglutide up to 3.0 mg daily.
- Primary Endpoints: The co-primary endpoints, assessed at 3-6 months and at the end of the follow-up period, were the change in weight from baseline and the proportion of patients who lost at least 5% of their baseline weight.[3]

## Liraglutide vs. Naltrexone-Bupropion: Real-World Study in Genetic Obesity

This was a real-world cohort study investigating the effects of Liraglutide and Naltrexone-Bupropion in adults with a clinical phenotype of a genetic obesity disorder.



- Intervention: Patients were treated with either Liraglutide 3.0 mg daily or Naltrexone-Bupropion (escalated to a maximum dose of 32/360 mg per day).
- Evaluation: The primary evaluation of treatment effect occurred after 12 weeks on the maximum or highest tolerated dose.

# Liraglutide vs. Phentermine-Topiramate: Retrospective Study in NAFLD

This retrospective study compared the effects of Phentermine-Topiramate and Liraglutide in obese patients with nonalcoholic fatty liver disease (NAFLD).[4]

- Inclusion Criteria: Obese NAFLD patients (BMI > 25) who had received either Phentermine-Topiramate or Liraglutide for more than 12 months.[4]
- Primary Outcomes: The primary outcomes assessed were changes in weight and liver steatosis.[4]

### **Mechanisms of Action and Signaling Pathways**

The following diagrams illustrate the key signaling pathways and mechanisms of action for Liraglutide and the comparator obesity medications.



Click to download full resolution via product page



#### **GLP-1** Receptor Agonist Signaling Pathway



Click to download full resolution via product page

Orlistat's Mechanism of Action





Click to download full resolution via product page

Naltrexone-Bupropion's Dual Mechanism





Click to download full resolution via product page

Phentermine-Topiramate's Synergistic Action

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Prescrire IN ENGLISH Please log in [english.prescrire.org]
- 6. [PDF] Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]



- 7. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 10, Details of the STEP 8 Study (Comparison With Liraglutide) Semaglutide (Wegovy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Liraglutide and Other Leading Obesity Medications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673954#head-to-head-comparison-of-liraglutide-and-other-obesity-medications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com